![molecular formula C18H19FN2O B2394266 N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide CAS No. 2097862-99-0](/img/structure/B2394266.png)
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairments.
Mechanism Of Action
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety disorders, such as benzodiazepines.
Biochemical and physiological effects:
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to increasing GABA levels in the brain, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to increase the expression of GABA receptors in the brain, leading to a further enhancement of GABAergic neurotransmission. Additionally, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to increase the levels of other inhibitory neurotransmitters, such as glycine and taurine, in the brain.
Advantages And Limitations For Lab Experiments
One of the major advantages of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide as a research tool is its high selectivity for GABA transaminase, which allows for more precise manipulation of GABAergic neurotransmission in the brain. Additionally, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to have good pharmacokinetic properties, making it suitable for use in animal studies. However, one limitation of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide is that it is not selective for the GABA transaminase enzyme in all tissues, which could lead to off-target effects in some experimental settings.
Future Directions
There are a number of future directions for research on N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide. One area of interest is the potential use of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide in the treatment of cognitive impairments, such as Alzheimer's disease and schizophrenia. Additionally, there is ongoing research into the use of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide as a tool for studying the role of GABAergic neurotransmission in the brain. Finally, there is interest in developing more selective inhibitors of GABA transaminase, which could have even greater therapeutic potential than N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide.
Synthesis Methods
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide can be synthesized through a multi-step process involving the reaction of 6-cyclopropylpyridine-3-carboxylic acid with 2-fluorobenzylamine, followed by the addition of isobutyl chloroformate and triethylamine. The resulting intermediate is then treated with lithium diisopropylamide and 3-chloropropanoyl chloride to yield N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to increase GABA levels in the brain, leading to a decrease in seizure activity in animal models of epilepsy. Additionally, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-4-2-1-3-14(16)8-10-18(22)21-12-13-5-9-17(20-11-13)15-6-7-15/h1-5,9,11,15H,6-8,10,12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGGHJOLVHNIJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

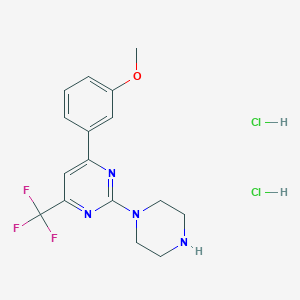
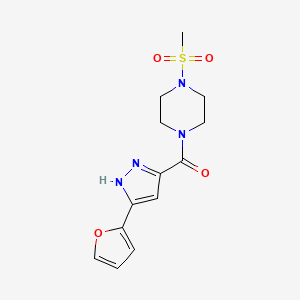



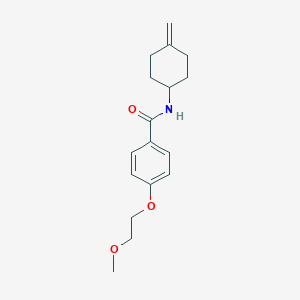
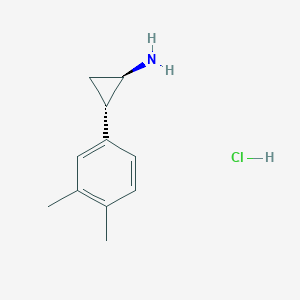
![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2394197.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2394201.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)
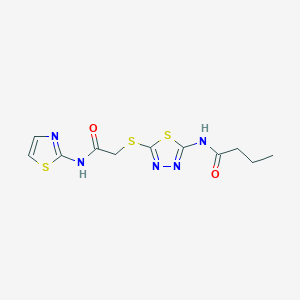
![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)